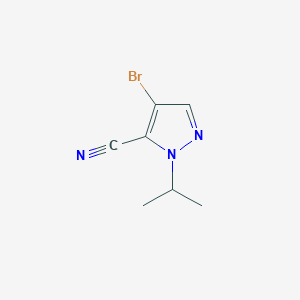
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromine atom at the 4-position, an isopropyl group at the 1-position, and a nitrile group at the 5-position. These structural features make it a valuable intermediate in various chemical syntheses and applications.
準備方法
合成経路と反応条件: 4-ブロモ-1-(プロパン-2-イル)-1H-ピラゾール-5-カルボニトリルの合成は、通常、適切な前駆体を制御された条件下で環化させることを含みます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、4-ブロモ-3,5-ジアミノピラゾールとイソプロピルブロミドを反応させることです。この反応は、環化と目的の生成物の生成を促進するために、ジメチルホルムアミド(DMF)などの適切な溶媒中で高温で行われます。
工業生産方法: この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フロー反応器と最適化された反応条件を使用すると、収率と純度が向上します。また、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の4-ブロモ-1-(プロパン-2-イル)-1H-ピラゾール-5-カルボニトリルを得ます。
反応の種類:
置換反応: 4位の臭素原子は、さまざまな求核剤と求核置換反応を起こし、置換ピラゾールを生成します。
酸化と還元: ニトリル基は、適切な条件下でアミンに還元することも、カルボン酸に酸化することもできます。
環化反応: この化合物は、環化反応に参加して、より複雑な複素環構造を形成できます。
一般的な試薬と条件:
求核置換: DMFなどの極性非プロトン性溶媒中で、アジ化ナトリウムやチオレートなどの試薬を使用できます。
還元: ニトリル基を還元するには、触媒的水素化または水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用できます。
酸化: 過マンガン酸カリウム(KMnO4)などの強力な酸化剤は、ニトリル基をカルボン酸に酸化できます。
主な生成物:
- 置換ピラゾール
- アミン(ニトリル還元から)
- カルボン酸(ニトリル酸化から)
4. 科学研究における用途
4-ブロモ-1-(プロパン-2-イル)-1H-ピラゾール-5-カルボニトリルは、科学研究において多様な用途があります。
化学: より複雑な複素環化合物や医薬品の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害剤やその他の生物活性分子の開発に使用されます。
医学: さまざまな疾患を標的とする可能性のある治療薬の合成の前駆体です。
工業: この化合物は、農薬や特殊化学品の製造に使用されます。
科学的研究の応用
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
4-ブロモ-1-(プロパン-2-イル)-1H-ピラゾール-5-カルボニトリルの作用機序は、その特定の用途によって異なります。生物系では、酵素の活性部位に結合して基質との相互作用を防ぐことにより、酵素阻害剤として作用する可能性があります。臭素とニトリル基は、酵素の活性部位のアミノ酸残基と相互作用して、阻害をもたらす可能性があります。イソプロピル基は、化合物の結合親和性と特異性を高める可能性があります。
類似化合物:
- 4-ブロモ-1-(プロパン-2-イル)-1H-1,2,3-トリアゾール
- 4-ブロモ-1-エチル-1H-ピラゾール
- 4-ブロモ-3-tert-ブチル-1H-ピラゾール
比較: 4-ブロモ-1-(プロパン-2-イル)-1H-ピラゾール-5-カルボニトリルは、ニトリル基とイソプロピル基の両方の存在により、独特の化学反応性と生物活性を示します。類似の化合物と比較して、生物系では異なる結合親和性と選択性を示す可能性があり、創薬や開発における貴重なツールとなっています。
類似化合物との比較
- 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-3-tert-butyl-1H-pyrazole
Comparison: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both a nitrile group and an isopropyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable tool in drug discovery and development.
特性
分子式 |
C7H8BrN3 |
|---|---|
分子量 |
214.06 g/mol |
IUPAC名 |
4-bromo-2-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3 |
InChIキー |
YPNDAAQMPSJWFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=C(C=N1)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)
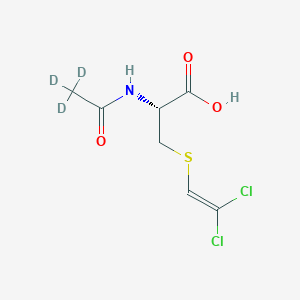
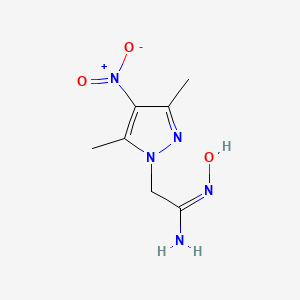

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)
![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)


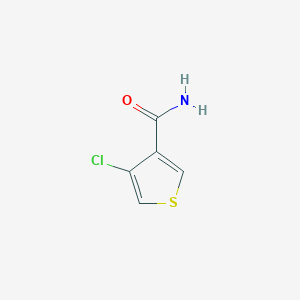
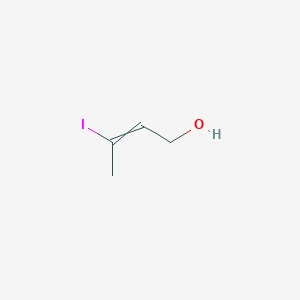
![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)

![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)
